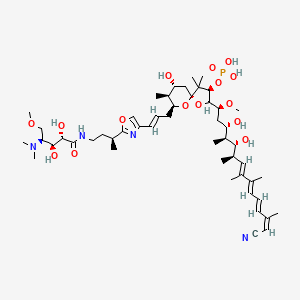

Calyculin A

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La caliculina A ha encontrado aplicaciones en varios campos:

Química: Como herramienta para estudiar las fosfatasas proteicas y su regulación.

Biología: Investigación de procesos celulares, transducción de señales y regulación del ciclo celular.

Medicina: Posibles aplicaciones terapéuticas, aunque se necesitan más estudios.

Industria: Limitado debido a su escasez y complejidad.

Mecanismo De Acción

La caliculina A inhibe las fosfatasas proteicas, específicamente PP1 y PP2A. Al interrumpir los procesos de desfosforilación, afecta las vías de señalización celular. Sus objetivos moleculares precisos y los efectos posteriores siguen siendo áreas de investigación activa.

Análisis Bioquímico

Biochemical Properties

Calyculin A plays a significant role in biochemical reactions due to its ability to inhibit the activity of protein phosphatases 1 and 2A . This inhibition is similar to that of okadaic acid and the microcystins . The chemical structure of this compound is well-designed not only for enzyme inhibition but also for higher membrane permeability, which contributes to its potent cytotoxicity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, it stimulates chemokine production by human synovial cells . It influences cell function by inducing interleukin-8 (IL-8) and monocyte chemotactic protein 1 (MCP-1) mRNA expression in synovial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the specific inhibition of protein phosphatases 1 and 2A .

Temporal Effects in Laboratory Settings

Its potent cytotoxicity and the specific inhibition of protein phosphatases suggest that it may have significant long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Given its potent cytotoxicity and enzyme inhibition properties, it is likely that it may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with protein phosphatases 1 and 2A . These interactions could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Its chemical structure, which is designed for higher membrane permeability, suggests that it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its potent cytotoxicity and specific inhibition of protein phosphatases, it is likely that it may be directed to specific compartments or organelles where these enzymes are located .

Métodos De Preparación

Rutas sintéticas:

La caliculina A se puede sintetizar a través de varias rutas, pero el método más común implica la síntesis total. Los investigadores han logrado con éxito su síntesis total ensamblando el intrincado sistema de anillos paso a paso. El proceso de síntesis requiere experiencia en química orgánica y formación estratégica de enlaces.

Condiciones de reacción:

La síntesis de la caliculina A implica reacciones intrincadas, incluyendo ciclación, oxidación y control estereoquímico. Las reacciones clave incluyen la macrolactonización y las transformaciones selectivas de grupos funcionales. Las condiciones de reacción varían, pero a menudo emplean reactivos como ácidos de Lewis, grupos protectores y catalizadores.

Producción industrial:

Si bien la caliculina A se obtiene principalmente a través de la síntesis total en laboratorios de investigación, la producción a escala industrial sigue siendo un desafío debido a su complejidad. Los avances en las metodologías sintéticas pueden allanar el camino para una producción a gran escala más eficiente en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones:

La caliculina A sufre varias transformaciones químicas, incluyendo:

Oxidación: Los procesos oxidativos modifican grupos funcionales específicos.

Reducción: Las reacciones de reducción alteran los dobles enlaces o los grupos carbonilo.

Sustitución: Los sustituyentes pueden ser reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Macrolactonización: La formación del anillo macrocíclico generalmente implica la ciclación catalizada por ácido.

Grupos protectores: Estos son esenciales para controlar la selectividad durante las transformaciones de grupos funcionales.

Ácidos de Lewis: Utilizados para el control estereoquímico y las reacciones de ciclación.

Productos principales:

El producto principal de las reacciones de la caliculina A es el compuesto intacto en sí. sus derivados, análogos y formas modificadas también son de interés para futuras investigaciones.

Comparación Con Compuestos Similares

La caliculina A destaca por su estructura única y su potente actividad inhibitoria. Compuestos similares incluyen el ácido okadaico (otro inhibidor de PP1/PP2A) y las microcistinas, pero las características distintivas de la caliculina A la distinguen.

Propiedades

IUPAC Name |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAWLXNLHHIHLA-YCBIHMBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N4O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883097 | |

| Record name | Calyculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101932-71-2 | |

| Record name | Calyculin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101932-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calyculin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101932712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calyculin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calyculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calyculin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCULIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D07U14TK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

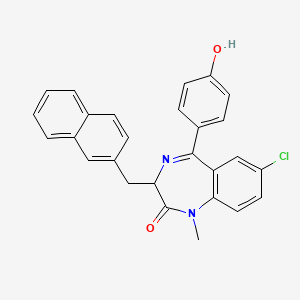

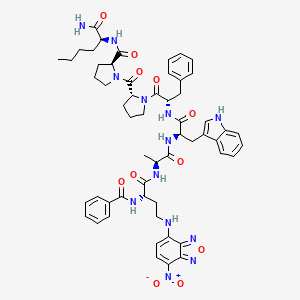

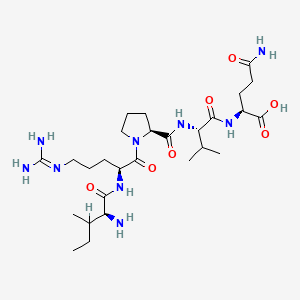

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1668159.png)

![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)